molecular formula C12H10N2O2 B6340756 6-Amino-3-phenylpicolinic acid CAS No. 1214352-66-5

6-Amino-3-phenylpicolinic acid

Cat. No.: B6340756
CAS No.: 1214352-66-5
M. Wt: 214.22 g/mol
InChI Key: MKARACNLIDYMPB-UHFFFAOYSA-N
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Description

6-Amino-3-phenylpicolinic acid is a functionalized picolinic acid derivative of significant interest in chemical and pharmaceutical research. As a member of the picolinic acid family, it serves as a versatile synthetic building block, particularly in the development of novel heterocyclic compounds with potential biological activity . Picolinic acid derivatives are widely investigated for their application as synthetic auxin herbicides . Research on related 6-substituted-2-picolinic acids has demonstrated that such compounds can mimic the plant hormone indole-3-acetic acid (IAA), inducing herbicidal effects by disrupting plant growth regulation . While the specific activity of this compound requires further investigation, its structural features make it a valuable intermediate for designing new active molecules. The compound's structure, featuring both an amino group and a carboxylic acid on the pyridine ring, allows for further chemical modifications, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies . This makes it a crucial reagent for researchers in agrochemistry and medicinal chemistry exploring new pesticides or pharmaceuticals. The mode of action for related herbicidal picolinic acids involves the up-regulation of specific auxin genes (e.g., ACS7 and NCED3), promoting ethylene release and abscisic acid (ABA) production, which rapidly leads to plant death . Researchers value this compound strictly as a chemical scaffold for discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-3-phenylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-10-7-6-9(11(14-10)12(15)16)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKARACNLIDYMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization and Substrate Scope

Optimization trials revealed ethanol as the optimal solvent, achieving an 88% yield of picolinate derivatives with 5 mg of catalyst at ambient temperature (Table 1). Aryl aldehydes with electron-withdrawing groups (e.g., 4-chlorobenzaldehyde) exhibited superior reactivity, affording yields up to 91%. While the study primarily targeted 4-arylpicolinates, substituting benzaldehyde could theoretically introduce a phenyl group at position 3, provided regiochemical control is achieved during cyclization.

EntryCatalyst (mg)SolventTemperature (°C)Yield (%)
115EtOH2588

Mechanistic Insights : The reaction proceeds via a cooperative anomeric effect, where the catalyst’s phosphonic acid tags activate the aldehyde for Knoevenagel condensation with malononitrile, followed by cyclization with ethyl pyruvate-derived intermediates. This pathway highlights the potential to steer regioselectivity by modifying aldehyde electronic properties or catalyst design.

Nitration-Amination Pathways for Amino Group Introduction

Historical patents describe nitration-amination sequences to install amino groups on picolinic acid scaffolds. For instance, 3-hydroxy-N-nitropicolinamide was synthesized via nitration of 3-hydroxypicolinamide using HNO3_3-H2_2SO4_4 at ≤25°C, followed by nitro group reduction or displacement with amines.

Nitration Conditions and Functionalization

The nitration step requires precise temperature control to avoid decomposition. A representative procedure involves dissolving 3-hydroxypicolinamide in concentrated H2_2SO4_4, followed by dropwise addition of fuming HNO3_3-H2_2SO4_4 at 5°C, yielding 70% of the nitro intermediate. Subsequent amination with amines (e.g., methylamine, aniline) at 60–140°C displaces the nitro group, forming N-substituted picolinamides.

Adaptation for 6-Amino Derivatives : To target 6-amino-3-phenylpicolinic acid, nitration could be directed to position 6 of a pre-synthesized 3-phenylpicolinic acid. However, regioselective nitration remains challenging without directing groups. Alternative approaches, such as halogenation-amination, may offer better control.

Halogenation-Amination Strategies

Recent herbicide patents disclose halogenation-amination routes to 4-aminopicolinates. For example, methyl 4-amino-3-chloro-6-(4-triazolyl)pyridine-2-carboxylate was synthesized by treating methyl 4,5,6-trichloropyridine-2-carboxylate with ammonium hydroxide.

Halogenation and Nucleophilic Substitution

Chlorination of pyridine carboxylates at positions 4, 5, and 6 enables selective amination. In one protocol, methyl 4,5,6-trichloropyridine-2-carboxylate was reacted with aqueous NH4_4OH to replace the 4-chloro group with an amine. Adapting this method, 3-phenylpicolinic acid could be halogenated at position 6, followed by amination to introduce the amino group.

Challenges and Solutions :

  • Regioselective Halogenation : Directing groups (e.g., phenyl at position 3) may influence halogen placement.

  • Amination Efficiency : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance nucleophilic substitution yields.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Multi-Component ReactionHigh atom economy, mild conditionsLimited regiocontrol for 3-phenyl substitution
Nitration-AminationWell-established for N-functionalizationRequires regioselective nitration
Halogenation-AminationPrecise amination via SNArMulti-step synthesis, halogenation challenges

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-phenylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amide or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions include nitro derivatives, cyclohexyl derivatives, and various substituted amides and esters.

Scientific Research Applications

6-Amino-3-phenylpicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-amino-3-phenylpicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Amino-3-phenylpicolinic acid, highlighting their molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Similarity Score Applications
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid 1261917-71-8 C₁₃H₁₁FN₂O₂ 246.24 5-Fluoro-2-methylphenyl N/A Pharmaceutical intermediates, coupling reactions
6-Amino-3-bromopicolinic acid 1033201-61-4 C₆H₅BrN₂O₂ 217.02 Bromine at 3-position N/A Pharmaceuticals, medical ingredients
6-Amino-3-(3-chloro-2-methylphenyl)picolinic acid 1261992-06-6 C₁₃H₁₁ClN₂O₂ 262.69 3-Chloro-2-methylphenyl N/A Research and industrial synthesis
6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid 1262011-41-5 C₁₃H₈FN₃O₂ 257.22 3-Cyano-2-fluorophenyl N/A Functional materials, drug discovery
6-Amino-3-pyridinecarboxylic acid 3167-49-5 C₆H₆N₂O₂ 138.12 No phenyl substitution 0.81–0.86* Biochemical research, enzyme studies
3-Amino-6-chloropicolinic acid hydrochloride 1112213-20-3 C₆H₅ClN₂O₂·HCl 209.03 Chlorine at 6-position, hydrochloride 0.86 Agrochemical intermediates
5-Fluoro-3-methylpicolinic acid 934-60-1 C₇H₆FNO₂ 155.13 5-Fluoro, 3-methyl 0.81 Antibacterial agents

*Similarity scores derived from structural analogs in –5.

Detailed Research Findings

Structural and Electronic Effects

  • Halogen Substitutions : The introduction of halogens (e.g., fluorine in CAS 1261917-71-8 or bromine in CAS 1033201-61-4) enhances electronegativity, improving binding affinity in receptor-ligand interactions. Fluorinated derivatives are particularly valued in drug design for their metabolic stability .
  • Phenyl Ring Modifications: Substituents like cyano (CAS 1262011-41-5) or chloro (CAS 1261992-06-6) groups alter electron density, influencing acidity (pKa) and solubility. For example, the cyano group in CAS 1262011-41-5 increases hydrophobicity, favoring membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 6-Amino-3-phenylpicolinic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions. For example:

  • Suzuki-Miyaura Coupling: React 6-amino-3-bromopicolinic acid with phenylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF as a solvent at 80–100°C .
  • Decarboxylative Coupling: Use PdCl₂ adducts with phosphine ligands (e.g., N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine) to facilitate decarboxylation of picolinic acid derivatives, enabling aryl-bromide coupling .

Key Considerations:

  • Yield Optimization: Vary ligand-to-metal ratios (e.g., 1:1 or 2:1) to stabilize Pd intermediates.
  • Byproduct Mitigation: Monitor reaction progress via TLC or HPLC to minimize undesired side products like dehalogenated intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm aromatic proton environments and amino/carboxylic acid functional groups. Look for NH₂ peaks at δ 6.5–7.0 ppm and COOH at δ 12–13 ppm .
  • X-ray Crystallography: Co-crystallize with ethanol/water to resolve planar picolinic acid geometry and hydrogen-bonding networks .
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calc. for C₁₂H₁₁N₂O₂: 231.08).

Quality Control:

  • Purity Assessment: HPLC with C18 column (MeCN/H₂O gradient) to detect impurities (<2% threshold).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Methodological Answer: Contradictions often arise from variations in ligand design, solvent polarity, or substrate scope. To address this:

  • Controlled Comparative Studies: Systematically test derivatives under identical conditions (e.g., Pd loading, solvent, temp.). Example variables:
    • Electron-withdrawing groups (e.g., -NO₂) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring .
    • Steric effects from ortho-substituents.
  • Meta-Analysis: Aggregate data from heterogeneous catalysis studies to identify trends (e.g., Hammett plots correlating substituent σ values with reaction rates) .

Case Study:
A 2014 study found PdCl₂/phosphine ligand systems improved decarboxylative coupling yields by 15% compared to ligand-free conditions, highlighting ligand stability as a critical factor .

Q. What computational approaches predict the electronic properties of this compound for reactivity optimization?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model:
    • HOMO/LUMO energies for nucleophilic/electrophilic site identification.
    • Charge distribution on the pyridine ring to assess directing effects in cross-coupling .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF vs. THF) to predict solubility and aggregation tendencies.

Example Output:

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Band Gap4.4

Handling Contradictory Data

Framework: Apply the PICO(T) framework to structure investigations:

  • Population (P): this compound derivatives.
  • Intervention (I): Catalytic cross-coupling under varying conditions.
  • Comparison (C): Alternative ligands or solvents.
  • Outcome (O): Yield, selectivity, turnover number.
  • Time (T): Reaction completion time .

Example Application:
A study comparing PdCl₂ vs. Pd(OAc)₂ catalysts found a 20% yield discrepancy due to acetate ligand dissociation kinetics, resolved via in situ IR monitoring .

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